![molecular formula C19H18O B14250374 Methanone, [2-(1-hexynyl)phenyl]phenyl- CAS No. 245122-59-2](/img/structure/B14250374.png)
Methanone, [2-(1-hexynyl)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2-(1-hexynyl)phenyl]phenyl- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 1-hexynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [2-(1-hexynyl)phenyl]phenyl- typically involves the reaction of a phenylmethanone derivative with a 1-hexynyl substituent. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which combines an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Methanone, [2-(1-hexynyl)phenyl]phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2-(1-hexynyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methanone, [2-(1-hexynyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Methanone, [2-(1-hexynyl)phenyl]phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, it may inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, [2-(methylamino)phenyl]phenyl-: This compound has a similar methanone group but with a methylamino substituent instead of a 1-hexynyl group.
Methanone, (2-methylphenyl)phenyl-: This compound features a methyl group on the phenyl ring instead of a 1-hexynyl group.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: This compound has an ethanone group and different substituents on the phenyl ring.
Uniqueness
Methanone, [2-(1-hexynyl)phenyl]phenyl- is unique due to the presence of the 1-hexynyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Propriétés
Numéro CAS |
245122-59-2 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(2-hex-1-ynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C19H18O/c1-2-3-4-6-11-16-12-9-10-15-18(16)19(20)17-13-7-5-8-14-17/h5,7-10,12-15H,2-4H2,1H3 |
Clé InChI |
GGCYEZUZSQQCKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
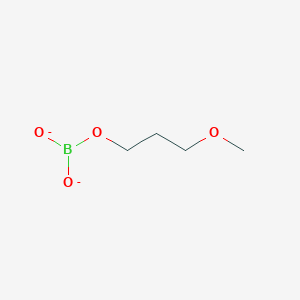
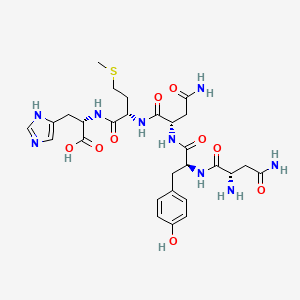
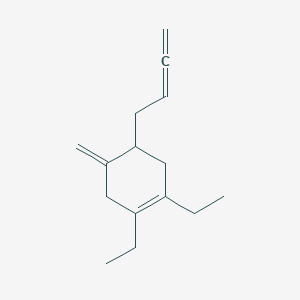
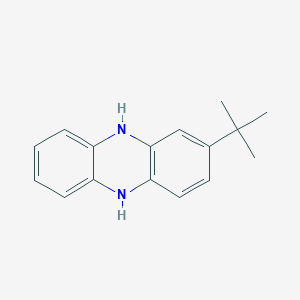
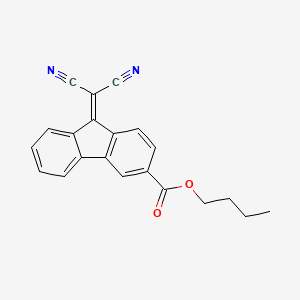
![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
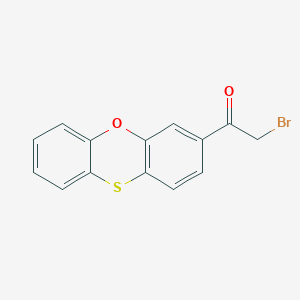
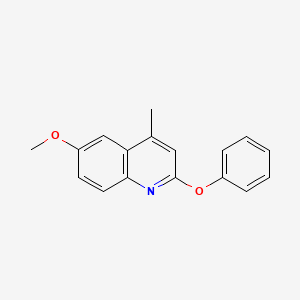
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
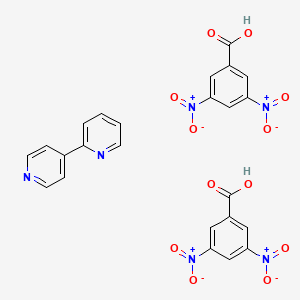
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)
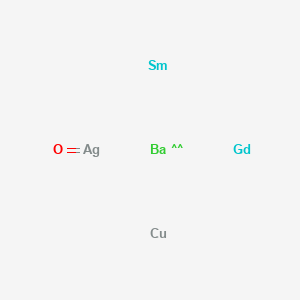
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
